3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Scaffold with 3-methyl and 5-carboxylic acid for CK2/KDM inhibitor synthesis. The 5-carboxylic acid is critical for high-affinity CK2 binding (derivative Kd=12 nM) and the 3-methyl enhances KDM inhibition (derivative IC50=1.91 µM). This specific substitution is essential for target engagement; positional isomers show significantly reduced activity.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1784434-49-6
Cat. No. B2804122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS1784434-49-6
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=C2N=C(C=CN2N=C1)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-4-9-11-3-2-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13)
InChIKeyOAVOUQXECYGUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Procurement Specifications and Structural Identity


3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1784434-49-6) is a heterocyclic small molecule comprising a fused pyrazolo[1,5-a]pyrimidine core, distinguished by a methyl group at the 3-position and a carboxylic acid functional group at the 5-position [1]. This scaffold serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [2]. The molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol [1].

Why 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Cannot Be Interchanged with Other Pyrazolopyrimidine Analogs


The pyrazolo[1,5-a]pyrimidine scaffold exhibits highly sensitive structure-activity relationships (SAR), wherein subtle positional variations in substituents—such as a methyl at the 3-position versus a hydrogen, or a carboxylic acid at the 5-position versus an ester—can profoundly alter biochemical potency, kinase selectivity, and physicochemical properties [1]. For instance, within the pyrazolo[1,5-a]pyrimidine class, different 5-substituents yield distinct biological profiles [2], and the presence of a carboxylic acid moiety at the 5-position is critical for achieving high potency and target engagement in certain kinase inhibitors [3]. Direct substitution with an unsubstituted core or a positional isomer (e.g., 6-carboxylic acid analog) can lead to loss of desired activity, making this specific substitution pattern essential for applications requiring precise molecular recognition.

Quantitative Differentiation Evidence for 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid


Positional Isomer Selectivity: 3-Methyl-5-carboxylic Acid vs. 6-Carboxylic Acid in Kinase Scaffolds

Positional isomerism within the pyrazolo[1,5-a]pyrimidine core significantly impacts biological activity. The 5-carboxylic acid substitution pattern is critical for achieving potent kinase inhibition, whereas the 6-carboxylic acid regioisomer shows a distinct and often reduced binding profile [1]. Specifically, in CK2 inhibitor development, the 5-carboxylic acid moiety is required for high potency, while the 6-carboxylic acid variant is not reported to confer the same level of target engagement [1].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Impact of 3-Methyl Substitution on Potency in KDM Inhibitors

The presence of a methyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine core is associated with potent histone lysine demethylase (KDM) inhibitory activity. In a series of 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives, compound 7e exhibited an IC50 of 1.91 µM against KDM enzymes [1]. While direct comparison to the non-methylated core is not available in the same assay, the SAR within the series suggests the 3-methyl group contributes to the observed activity.

Epigenetics KDM Inhibition Cytotoxicity

Carboxylic Acid at Position 5 is Essential for CK2 Selectivity and Potency

In the development of selective CK2 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, the presence of a polar carboxylic acid group at the 5-position was found to be indispensable for maintaining both high potency (Kd = 12 nM) and exclusive kinase selectivity [1]. Removal or modification of this acid group leads to a significant reduction in CK2 binding affinity.

CK2 Kinase Selectivity Macrocyclic Inhibitors

Broad Kinase Inhibition Profile of Pyrazolo[1,5-a]pyrimidine Core Compared to 3-Methyl-5-carboxylic Acid Scaffold

The unsubstituted pyrazolo[1,5-a]pyrimidine core can serve as a hinge-binding motif for multi-kinase inhibition, as exemplified by compound 4k (BS-194), which inhibits CDK1, CDK2, CDK5, CDK7, and CDK9 with IC50 values ranging from 3 nM to 250 nM [1]. The 3-methyl-5-carboxylic acid derivative is expected to exhibit altered kinase selectivity due to its specific substitution pattern, offering a distinct starting point for lead optimization targeting specific kinases such as CK2 or KDM.

Multi-kinase Inhibition CDK Antiproliferative

Recommended Application Scenarios for 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid


Development of Selective CK2 Kinase Inhibitors

This compound serves as an essential synthetic intermediate for constructing selective CK2 inhibitors. The 5-carboxylic acid group is required for high-affinity binding to the CK2 active site (Kd = 12 nM achieved in optimized derivatives) [1].

Synthesis of Histone Lysine Demethylase (KDM) Inhibitors

The 3-methyl substitution is a key feature for KDM inhibition. Derivatives of this scaffold have demonstrated IC50 values as low as 1.91 µM against KDM enzymes and induced apoptosis in cancer cell lines [2].

Construction of Kinase-Focused Compound Libraries

As a privileged scaffold in medicinal chemistry, this compound can be elaborated into diverse libraries for screening against protein kinases (e.g., Trk, AAK1, CDK) [3]. Its specific substitution pattern offers a distinct chemotype for hit identification.

Synthesis of Macrocyclic Kinase Inhibitors

The carboxylic acid group can serve as an anchor point for macrocyclization strategies to improve selectivity and pharmacokinetic properties, as demonstrated in the development of selective AAK1 and CK2 inhibitors [1][4].

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